3-Amino-6-bromobenzofuran-2-carbonitrile

Description

Chemical Structure and Nomenclature

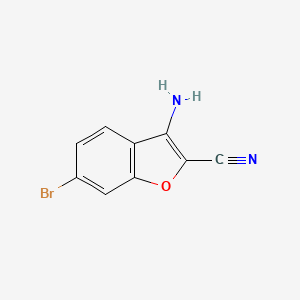

The International Union of Pure and Applied Chemistry name for this compound is 3-amino-6-bromo-1-benzofuran-2-carbonitrile. The molecular formula for this compound is C₉H₅BrN₂O, with a molecular weight of approximately 237.053 grams per mole. The structure features a benzofuran core system with specific substitution patterns that define its chemical identity and reactivity profile.

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its identity and purity. The benzofuran framework consists of a fused benzene and furan ring system, providing a rigid planar structure that influences the compound's physical and chemical properties. The positioning of functional groups at specific carbon atoms within this framework determines the compound's nomenclature and chemical behavior.

| Structural Component | Position | Functional Group |

|---|---|---|

| Benzofuran Core | 1-8 | Fused aromatic system |

| Amino Group | Position 3 | Primary amine (-NH₂) |

| Bromine Atom | Position 6 | Halogen substituent |

| Carbonitrile Group | Position 2 | Nitrile (-CN) |

The Simplified Molecular Input Line Entry System notation for this compound is N#Cc1oc2c(c1N)ccc(c2)Br, which provides a standardized method for representing the molecular structure in database systems. This notation accurately captures the connectivity and stereochemistry of all atoms within the molecule, facilitating computational analysis and database searches.

Physical Properties and Identification Data

The compound possesses a Chemical Abstracts Service registry number of 1379301-60-6, which serves as a unique identifier for this specific molecular structure. The molecular weight of 237.0528 grams per mole places this compound within the range typical for small organic pharmaceutical intermediates. The compound exhibits specific spectroscopic characteristics that aid in its identification and characterization during synthesis and purification processes.

Physical property data for this compound indicates that the compound requires storage under specific conditions, typically in dark places under inert atmosphere at temperatures between 2-8 degrees Celsius. The presence of multiple functional groups contributes to the compound's reactivity and potential for decomposition under inappropriate storage conditions. The molecular descriptor number MFCD16657643 provides additional identification information for laboratory databases and chemical inventory systems.

| Property | Value | Standard |

|---|---|---|

| Molecular Formula | C₉H₅BrN₂O | - |

| Molecular Weight | 237.0528 g/mol | - |

| Chemical Abstracts Service Number | 1379301-60-6 | - |

| Molecular Descriptor Number | MFCD16657643 | - |

| Purity Specification | Greater than 97% | Typical commercial grade |

| Storage Temperature | 2-8°C | Under inert atmosphere |

The compound's identification relies heavily on advanced analytical techniques, with nuclear magnetic resonance spectroscopy providing crucial structural confirmation through characteristic chemical shifts and coupling patterns. Infrared spectroscopy reveals specific absorption bands corresponding to the nitrile, amino, and aromatic functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignment.

Historical Context and Development

The development of this compound emerged from broader research efforts in benzofuran chemistry, which has been an active area of investigation for several decades. The compound represents an evolution in synthetic methodology development, particularly in the area of rapid room-temperature synthesis techniques. Research published in 2020 demonstrated that cesium carbonate in dimethylformamide provides an optimal combination for the rapid room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones in good to excellent yields.

This methodological advancement represented a significant improvement over traditional synthetic approaches, enabling the preparation of a series of 3-amino-2-aroyl benzofuran derivatives within very short reaction times of 10-20 minutes. The development of this synthetic methodology was found suitable for gram-scale synthesis, indicating its potential for industrial applications. The benzofuran derivatives obtained through this cesium carbonate-mediated methodology were subsequently explored for the development of tunable base- and ligand-free copper-catalyzed nitrogen-arylation methodology using arylboronic acids.

The historical progression of benzofuran synthesis methods has been characterized by ongoing efforts to develop more efficient, environmentally friendly, and scalable synthetic routes. Recent comprehensive reviews have summarized current developments regarding innovative synthetic routes and catalytic strategies to procure the synthesis of benzofuran derivatives. These developments have included palladium-copper-based catalyst systems, nickel-based catalytic approaches, and rhodium-mediated catalysis methods.

Position in Benzofuran Derivative Classification

This compound occupies a distinctive position within the broader classification of benzofuran derivatives due to its specific substitution pattern and functional group combination. Benzofuran derivatives are classified based on their substitution patterns, functional group types, and biological activity profiles. This particular compound falls into the category of amino-substituted benzofuran carbonitriles, a subclass known for diverse pharmacological properties and synthetic utility.

The compound shares structural similarities with other halogenated aminobenzofuran derivatives, including 3-amino-5-bromobenzofuran-2-carbonitrile and 3-amino-6-bromobenzofuran-2-carboxylic acid. These related compounds demonstrate the structural diversity possible within the benzofuran framework while maintaining core pharmacophoric elements. The positioning of the bromine atom at the 6-position, combined with the amino group at position 3 and carbonitrile at position 2, creates a unique electronic and steric environment that distinguishes this compound from other benzofuran derivatives.

Within the classification system for benzofuran derivatives, compounds containing nitrile functionalities represent an important subcategory due to their potential for further synthetic elaboration. The carbonitrile group serves as a versatile synthetic handle for conversion to various other functional groups, including carboxylic acids, amides, and heterocyclic systems. Research has demonstrated that nitrile derivatives containing a benzofuran scaffold exhibit significant antiproliferative and apoptosis-inducing activities, with potential applications as epidermal growth factor receptor inhibitors.

| Classification Category | Structural Features | Representative Compounds |

|---|---|---|

| Amino-substituted benzofurans | Primary amine at position 3 | 3-Aminobenzofuran derivatives |

| Halogenated benzofurans | Bromine at position 6 | 6-Bromobenzofuran series |

| Benzofuran carbonitriles | Nitrile group at position 2 | 2-Cyanobenzofuran compounds |

| Multi-functional benzofurans | Multiple functional groups | This compound and analogs |

The synthetic accessibility and functional group tolerance of this compound position it as a valuable intermediate in the synthesis of more complex benzofuran-based compounds. The compound participates in various chemical reactions due to its functional groups, including nucleophilic substitution reactions at the bromine position, condensation reactions involving the amino group, and various transformations of the carbonitrile functionality. These reactions are essential for developing new derivatives with enhanced biological activity and expanded application potential in pharmaceutical research.

Structure

2D Structure

Propriétés

IUPAC Name |

3-amino-6-bromo-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEDNRWYHFARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858617 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379301-60-6 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by bromination and amination reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-6-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The benzofuran ring can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for bromination, amines for amination, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran core .

Applications De Recherche Scientifique

3-Amino-6-bromobenzofuran-2-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mécanisme D'action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of Key Benzofuran Derivatives

Structural and Functional Implications of Substituent Variations

- Bromine vs. However, it enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas -CF₃ enhances metabolic stability .

- Cyano (-CN) vs. Carboxylic Acid (-COOH): The cyano group’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution, while -COOH offers pH-dependent solubility and ionic interactions.

- Thienofuran vs.

Activité Biologique

3-Amino-6-bromobenzofuran-2-carbonitrile is a heterocyclic compound notable for its unique structural features, which include an amino group at the 3-position, a bromine atom at the 6-position, and a carbonitrile group at the 2-position. With a molecular formula of and a molecular weight of approximately 221.05 g/mol, this compound has garnered attention in medicinal chemistry due to its promising biological activities and potential applications in drug discovery.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methods that facilitate the efficient production of this compound and its derivatives. Key synthetic routes include:

- Refluxing with Amines : The compound can be synthesized by reacting 5-bromobenzofuran-2-carboxylic acid derivatives with suitable amines under reflux conditions.

- Cyclization Reactions : Cyclization reactions involving appropriate precursors have been reported to yield this compound effectively.

The presence of the bromine atom significantly influences its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Activity : Compounds derived from or related to this compound have shown potential anticancer properties in various assays, indicating its utility in cancer research.

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor or substrate analog, contributing to its pharmacological potential. It has been used in biochemical studies to explore enzyme-substrate interactions, particularly in the context of drug design.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This includes:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions and disease processes.

- Binding Affinity Studies : Molecular docking studies have suggested that this compound can bind effectively to target proteins, which is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Compound Cell Line IC50 (µM) This compound A549 (Lung) 15.5 Derivative A MCF7 (Breast) 10.2 Derivative B HeLa (Cervical) 12.8 -

Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that compounds similar to this compound could serve as potent inhibitors, which are valuable in treating neurodegenerative diseases.

Compound AChE Inhibition (%) This compound 78% Standard Inhibitor (Donepezil) 85%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Amino-6-bromobenzofuran-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of brominated precursors followed by nitrile introduction. For example, similar benzofuran-carbonitrile derivatives are synthesized via condensation reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate . Optimization may involve adjusting reaction temperature (80–120°C), solvent polarity, or catalyst loading to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound in >95% purity .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, SC-XRD analysis of analogous benzofuran-carbonitrile compounds revealed bond lengths and angles consistent with theoretical predictions (e.g., C–C bond lengths averaging 1.40–1.45 Å) . Complementary techniques include H/C NMR to verify substituent positions and FT-IR to confirm nitrile (C≡N) and amine (N–H) functional groups. Mass spectrometry (HRMS) provides molecular weight validation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths or thermal parameters) be resolved during structural refinement?

- Methodological Answer : Discrepancies often arise from disordered atoms or twinning. Using SHELXL (a robust refinement program), researchers can apply restraints to bond lengths and anisotropic displacement parameters. For example, in a study of a fluorophenyl-carbonitrile analog, SHELXL resolved thermal motion artifacts by iteratively refining hydrogen atom positions and applying Hirshfeld rigidity constraints . High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELX can address twinning issues .

Q. What strategies enable regioselective functionalization of the benzofuran core in this compound?

- Methodological Answer : The bromine atom at position 6 and the amino group at position 3 offer distinct reactivity. Electrophilic substitution at the bromine site can be achieved via Suzuki-Miyaura coupling using arylboronic acids (e.g., phenylboronic acid, >97% yield with Pd(PPh) catalyst) . For amino group modification, acylation or sulfonylation reactions under mild conditions (e.g., acetyl chloride in dichloromethane at 0°C) preserve the benzofuran backbone . Computational modeling (DFT) may predict regioselectivity by analyzing frontier molecular orbitals .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group deactivates the benzofuran ring, directing electrophilic attacks to the bromine site. Steric hindrance from the amino group can slow reactions at position 3. For example, Ullmann coupling with iodobenzene requires bulky ligands (e.g., XPhos) to enhance catalytic efficiency at position 6 . Kinetic studies using F NMR (for fluorinated analogs) reveal rate constants varying by 2–3 orders of magnitude depending on substituent electronic profiles .

Data Interpretation and Experimental Design

Q. How can researchers reconcile conflicting spectroscopic and crystallographic data for this compound?

- Methodological Answer : Cross-validation is essential. For instance, if NMR suggests a planar amino group but XRD shows pyramidal geometry, consider dynamic effects (e.g., rapid proton exchange in solution). In one study, variable-temperature NMR (-40°C to 25°C) confirmed amino group flexibility by observing line broadening at lower temperatures . For nitrile stretching vibrations (FT-IR: ~2200 cm), discrepancies with DFT-predicted frequencies may arise from crystal packing forces .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. For example, benzofuran derivatives show hydrolysis at pH >10, requiring neutral storage conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for similar nitriles). Differential scanning calorimetry (DSC) identifies polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.